Morellic acid

Descripción general

Descripción

El ácido morellico es un ácido dioxo monocarboxílico derivado de la morellina por oxidación del grupo aldehído al grupo carboxilo correspondiente. Se aísla de las plantas Garcinia morella y Garcinia hanburyi. El ácido morellico exhibe importantes actividades biológicas, incluidas propiedades antineoplásicas, antibacterianas y anti-VIH .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido morellico se puede sintetizar mediante la oxidación de la morellina. Las condiciones de reacción específicas para esta transformación suelen implicar el uso de agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo en un medio ácido.

Métodos de producción industrial: La producción industrial de ácido morellico implica la extracción del compuesto de Garcinia morella y Garcinia hanburyi. El proceso de extracción incluye la extracción con disolventes seguida de purificación mediante técnicas como la cromatografía líquida de alta resolución (HPLC) para aislar y purificar el ácido morellico .

Tipos de reacciones:

Oxidación: El ácido morellico se somete a reacciones de oxidación, donde el grupo aldehído se convierte en un grupo ácido carboxílico.

Reducción: Se puede reducir para formar morellina.

Sustitución: El ácido morellico puede participar en reacciones de sustitución, particularmente en el grupo ácido carboxílico.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio, trióxido de cromo en medio ácido.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Diversos nucleófilos en condiciones ácidas o básicas.

Productos principales:

Oxidación: Formación de ácido morellico a partir de morellina.

Reducción: Conversión de nuevo a morellina.

Sustitución: Formación de derivados sustituidos del ácido morellico.

4. Aplicaciones de la investigación científica

El ácido morellico tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor en la síntesis de diversos compuestos orgánicos.

Biología: Se estudia por sus propiedades antibacterianas y anti-VIH.

Medicina: Investigado por sus actividades antineoplásicas (anticancerígenas).

Industria: Utilizado en el desarrollo de productos farmacéuticos y otros compuestos bioactivos

Aplicaciones Científicas De Investigación

Morellic acid has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its antibacterial and anti-HIV properties.

Medicine: Investigated for its antineoplastic (anti-cancer) activities.

Industry: Utilized in the development of pharmaceuticals and other bioactive compounds

Mecanismo De Acción

El ácido morellico ejerce sus efectos a través de diversos mecanismos:

Actividad antineoplásica: Inhibe la proliferación de células cancerosas al inducir la apoptosis e inhibir las vías de crecimiento celular.

Actividad antibacteriana: Altera las paredes celulares bacterianas e inhibe las enzimas bacterianas esenciales.

Actividad anti-VIH: Inhibe la enzima transcriptasa inversa, evitando la replicación del virus VIH.

Compuestos similares:

Ácido gambógico: Otra xantona aislada de especies de Garcinia con propiedades antineoplásicas similares.

Morellina: El precursor del ácido morellico, con actividades biológicas similares.

Ácido 30-hidroxigambógico: Un derivado del ácido gambógico con actividades biológicas mejoradas.

Singularidad del ácido morellico: El ácido morellico es único debido a su combinación de actividades antineoplásicas, antibacterianas y anti-VIH. Su capacidad para someterse a diversas reacciones químicas y su amplia gama de aplicaciones en la investigación científica lo convierten en un compuesto valioso en múltiples campos .

Comparación Con Compuestos Similares

Gambogic Acid: Another xanthone isolated from Garcinia species with similar antineoplastic properties.

Morellin: The precursor to morellic acid, with similar biological activities.

30-Hydroxygambogic Acid: A derivative of gambogic acid with enhanced biological activities.

Uniqueness of this compound: this compound is unique due to its combination of antineoplastic, antibacterial, and anti-HIV activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields .

Actividad Biológica

Morellic acid (MA), a caged xanthone found in various Garcinia species, has garnered attention for its diverse biological activities, particularly its anticancer and antimicrobial properties. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is structurally related to other xanthones, sharing characteristics that contribute to its bioactivity. It is primarily extracted from the resin of Garcinia hanburyi and Garcinia morella, which are known for their medicinal properties.

Anticancer Activity

In Vitro Studies

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study isolated MA from Garcinia hanburyi and evaluated its effects on several tumor cell lines, including HT-29 (colon), HeLa (cervical), and HCT-116 (colon) cells. The findings showed that MA inhibited cell proliferation through mechanisms involving apoptosis and pyroptosis, mediated by the activation of caspases and upregulation of apoptotic proteins such as apaf-1 .

In Vivo Studies

In a tumor-bearing mouse model, MA-loaded nanostructured lipid carriers (MA-NLCs) demonstrated a marked reduction in tumor growth compared to control groups. The study provided evidence that MA-NLCs effectively deliver this compound, enhancing its bioavailability and therapeutic efficacy .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. A recent investigation revealed that MA restores sensitivity in vancomycin-resistant Enterococcus (VRE) strains to both vancomycin and ampicillin. This effect is attributed to MA's ability to disrupt bacterial membranes, thereby enhancing the efficacy of existing antibiotics .

Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation | Induction of apoptosis via caspase activation |

| Antimicrobial | Restoration of antibiotic sensitivity in VRE | Disruption of bacterial membranes |

| Hepatoprotective | Reduction in liver enzyme levels in CCl4-induced liver damage models | Modulation of oxidative stress |

Case Studies

- Anticancer Efficacy : A study conducted on Dalton’s lymphoma-induced mice treated with MA showed a significant increase in survival time and a decrease in tumor volume. The mechanism involved the induction of caspases leading to apoptosis .

- Hepatoprotective Effects : In another study involving albino rats exposed to carbon tetrachloride (CCl4), pretreatment with Garcinia morella extracts containing this compound resulted in decreased levels of liver enzymes (AST, ALT) and bilirubin, indicating protective effects against liver damage .

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed using MA-NLCs. In a study involving Sprague Dawley rats, it was observed that MA-NLCs improved the drug's solubility and absorption compared to traditional formulations, leading to enhanced therapeutic outcomes .

Propiedades

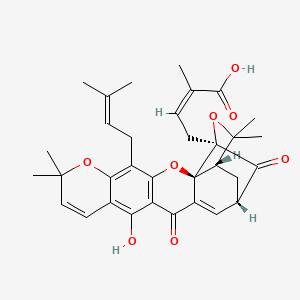

IUPAC Name |

(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVMVPHACFXMAX-OYNOKLRGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.